molecular formula C13H16N2S B12657018 N,N-Diethyl-4-phenylthiazol-2-amine CAS No. 75654-98-7

N,N-Diethyl-4-phenylthiazol-2-amine

Katalognummer: B12657018
CAS-Nummer: 75654-98-7
Molekulargewicht: 232.35 g/mol
InChI-Schlüssel: KORHRZLLIUEBSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4-phenylthiazol-2-amine is a chemical compound with the molecular formula C13H16N2S. It belongs to the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical properties and reactivity to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Diethyl-4-phenylthiazol-2-amine can be synthesized using various methods. One common approach is the Hantzsch method, which involves the cyclization of appropriate precursors under specific conditions. The synthesis typically involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. The use of advanced techniques such as single-crystal X-ray diffraction studies can confirm the formation of the desired compounds .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4-phenylthiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-phenylthiazol-2-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethyl-4-phenylthiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

75654-98-7

Molekularformel

C13H16N2S

Molekulargewicht

232.35 g/mol

IUPAC-Name

N,N-diethyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H16N2S/c1-3-15(4-2)13-14-12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI-Schlüssel

KORHRZLLIUEBSB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC(=CS1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.